5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole

Pharmaceutical impurity profiling Genotoxic impurity Cilostazol

Procure the authenticated Cilostazol Impurity 19 reference standard (CAS 78760-14-2, ≥99% purity) to ensure regulatory-compliant impurity profiling in your ANDA/DMF submission. This unique 5-chloropentyl tetrazole homolog—distinct from the 4-chlorobutyl intermediate and the genotoxic 3-chloropropyl variant—serves as a critical process-specific marker. It enables direct HPLC method validation (AMV), quantification under ICH Q3A/B thresholds, and forced degradation studies, providing evidence-based differentiation of process impurities from potential genotoxic impurities in Cilostazol drug substance QC.

Molecular Formula C12H21ClN4
Molecular Weight 256.77 g/mol
CAS No. 78760-14-2
Cat. No. B12085208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole
CAS78760-14-2
Molecular FormulaC12H21ClN4
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CCCCCCl
InChIInChI=1S/C12H21ClN4/c13-10-6-2-5-9-12-14-15-16-17(12)11-7-3-1-4-8-11/h11H,1-10H2
InChIKeyHDKNIPUVTFBGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole (CAS 78760-14-2): A Specialized Tetrazole Intermediate for Cilostazol Synthesis


5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole (CAS 78760-14-2) is a synthetic 1,5-disubstituted tetrazole derivative, molecular formula C12H21ClN4, molecular weight 256.77 g/mol . It is primarily known as Cilostazol Impurity 19 and serves a dual role as both a process-specific impurity marker and a versatile alkylating intermediate in the synthesis of the antiplatelet agent cilostazol [1]. Its terminal primary alkyl chloride on a five-carbon chain enables nucleophilic displacement reactions with phenolic hydroxyl groups, forming the ether linkage characteristic of cilostazol and its structural analogs [2].

Why Chloroalkyl Chain Length in 5-Substituted Tetrazoles Dictates Impurity Fate, Reactivity, and Regulatory Risk


Tetrazole intermediates with varying chloroalkyl chain lengths (n=3, 4, or 5) are not interchangeable in cilostazol synthesis or impurity profiling. Each homolog occupies a distinct regulatory and chemical space: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is the legitimate penultimate intermediate producing cilostazol [1], while 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-29-8) is classified as a potential genotoxic impurity requiring validated HPLC/MS limit testing with quantification below the TTC threshold of 1.5 µg/day [2]. The 5-chloropentyl homolog, in contrast, arises from a different synthetic pathway and produces a distinct dimeric side-product when carried through the alkylation step, making it a specific marker for process control rather than a generic substitute for the 4-chlorobutyl intermediate [3].

Quantitative Head-to-Head Evidence: 5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole vs. Its Closest Chloroalkyl Tetrazole Analogs


Impurity Identity: Cilostazol Impurity 19 vs. Genotoxic 3-Chloropropyl Homolog

The target compound is explicitly designated as Cilostazol Impurity 19, a process-related impurity in bulk cilostazol manufacturing [1]. In sharp contrast, its 3-chloropropyl analog (CAS 73963-29-8) is a known Potential Genotoxic Impurity (PGI) due to its primary alkyl chloride alerting function [2]. Validated HPLC/MS limit test methods have been developed specifically for the 3-chloropropyl homolog, establishing a Threshold of Toxicological Concern (TTC) of 1.5 µg/day, below which levels must be controlled in the final API [2].

Pharmaceutical impurity profiling Genotoxic impurity Cilostazol HPLC/MS

Synthetic Utility: 40% Alkylation Yield for Cilostazol Analog Synthesis vs. Unproductive Chlorobutyl Isomers

In the synthesis of 6-[5-(1-cyclohexyltetrazol-5-yl)pentoxy]-3,4-dihydro-1H-quinolin-2-one (CAS 86843-26-7), the target compound reacts with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone in the presence of potassium hydroxide and isopropanol to produce the coupled product in 40% yield after 4.0 hours [1]. This compound is a direct higher homolog of cilostazol (which contains a four-carbon butoxy linker) and was evaluated alongside cilostazol in the original structure-activity relationship (SAR) studies [2]. The 4-chlorobutyl homolog (CAS 73963-42-5) produces cilostazol itself with yields up to 89% under optimized conditions , but the 5-chloropentyl homolog uniquely enables exploration of chain-length-dependent SAR for PDE III inhibition.

Cilostazol analog synthesis 2-Oxoquinoline Platelet aggregation inhibitor Nucleophilic substitution

Purity Specification: ≥99% Assay vs. Standard-Grade 98% and 97% Chloroalkyl Analogs

Commercial suppliers list the target compound with a purity specification of ≥99% as a white crystalline solid . In comparison, the 4-chlorobutyl homolog (CAS 73963-42-5) is routinely supplied at 98% purity [1], and the target compound is also available at a lower 97% purity grade from certain vendors . The ≥99% grade is specifically intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions, where higher purity directly reduces uncertainty in impurity quantification .

Reference standard purity Pharmaceutical quality control Certificate of Analysis ANDA submission

Structural Differentiation: 5-Chloropentyl Side Chain vs. 4-Chlorobutyl and 3-Chloropropyl Analogs

The target compound features a 5-chloropentyl substituent at the tetrazole 5-position, compared to 4-chlorobutyl (CAS 73963-42-5) and 3-chloropropyl (CAS 73963-29-8) in the homologous series . This one-methylene-unit chain-length extension (C5 vs. C4) is directly responsible for the compound's distinct chromatographic retention time and mass spectrometric identification as Impurity 19 [1]. The C5 chain length is structurally critical: it produces an ether-linked product with a five-carbon linker between the tetrazole and quinolinone moieties, whereas the C4 analog yields cilostazol itself, and the C3 analog generates the genotoxic impurity flagged by regulatory agencies [2].

Tetrazole intermediates Chain length SAR Cilostazol impurity Alkylating agent

High-Value Procurement Scenarios for 5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole


Cilostazol ANDA Filing: Impurity 19 Reference Standard for Method Validation

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for cilostazol tablets, this compound serves as the authenticated reference standard for Cilostazol Impurity 19 [1]. It enables HPLC method development and validation (AMV) for the specific identification and quantification of this process-related impurity in both drug substance and finished product. The ≥99% purity grade and availability of detailed characterization data compliant with regulatory guidelines support direct use in quality control (QC) applications and traceability against USP or EP pharmacopeial standards [1].

Structure-Activity Relationship Studies on PDE III Inhibitors with Variable Linker Length

Medicinal chemistry groups investigating the SAR of 2-oxoquinoline-based platelet aggregation inhibitors use the target compound to synthesize the pentoxy-linked analog (CAS 86843-26-7) [2]. As demonstrated in the foundational 1983 study by Nishi et al., the antiplatelet activity of ω-(1-cyclohexyl-5-tetrazolyl)alkoxy-2-oxoquinolines is highly dependent on alkyl linker length, with the four-carbon (butoxy) linker being optimal [2]. The target compound uniquely enables systematic evaluation of chain-length effects on PDE III inhibitory potency and platelet aggregation inhibition in vitro, serving as the critical tool for confirming that the C4 linker is indeed the most active homolog [2].

Forced Degradation Studies and Impurity Fate Mapping in Cilostazol Manufacturing

The target compound is used in forced degradation studies to establish the impurity profile of cilostazol drug substance under stress conditions [1]. Because the 5-chloropentyl tetrazole is a known side-product arising from the use of 5-chlorovaleryl chloride starting material containing trace higher homologs, its identification and quantification are essential for process optimization. Regulatory guidelines require that unknown impurities in cilostazol crude do not exceed 0.20%, and validated analytical methods using Impurity 19 as a reference standard permit manufacturers to demonstrate that purification processes adequately control this impurity [3].

Differentiation of Process Impurities from Genotoxic Impurities in Regulatory Submissions

In response to regulatory agency inquiries regarding the genotoxic potential of chloroalkyl tetrazole intermediates, the target compound provides a critical comparator for demonstrating that not all primary alkyl chlorides in the cilostazol synthetic pathway carry equivalent risk [3]. While the 3-chloropropyl analog triggers genotoxic alert functions requiring TTC-based limits (1.5 µg/day), the 5-chloropentyl analog is a process impurity subject to standard ICH Q3A/B qualification thresholds. Procurement of a well-characterized Impurity 19 reference standard enables manufacturers to present a scientifically rigorous impurity classification in their Drug Master File (DMF) or ANDA, distinguishing between genotoxic impurities requiring ultra-trace quantification and process impurities managed through conventional specification limits [3].

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